molecular formula C10H10ClNOS B12968476 2-(Chloromethyl)-7-ethoxybenzo[d]thiazole

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole

Cat. No.: B12968476
M. Wt: 227.71 g/mol
InChI Key: KTHFZDSSEYNJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many natural products and synthetic compounds

Properties

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

2-(chloromethyl)-7-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNOS/c1-2-13-8-5-3-4-7-10(8)14-9(6-11)12-7/h3-5H,2,6H2,1H3

InChI Key

KTHFZDSSEYNJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1SC(=N2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-ethoxybenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with ethyl chloroacetate to form the intermediate 2-ethoxybenzo[d]thiazole. This intermediate is then chloromethylated using formaldehyde and hydrochloric acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-ethoxybenzo[d]thiazole involves its interaction with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of cellular processes. This interaction can disrupt the function of enzymes and other proteins, leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,3-thiazole
  • 2-(Chloromethyl)-5-ethylthiazole
  • 2-(Chloromethyl)-4-methylthiazole

Uniqueness

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole is unique due to the presence of both chloromethyl and ethoxy groups on the benzo[d]thiazole ring. This combination imparts distinct chemical properties and biological activities compared to other thiazole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .

Biological Activity

2-(Chloromethyl)-7-ethoxybenzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The chemical structure of this compound includes a chloromethyl group and an ethoxy substituent on the benzo[d]thiazole core, contributing to its unique reactivity and biological profile.

Property Value
Molecular FormulaC10H10ClN2OS
Molecular Weight232.71 g/mol
IUPAC NameThis compound
CAS Number[Insert CAS number here]

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, which may lead to the formation of more reactive species capable of interacting with cellular components.

  • Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor, particularly in inhibiting certain kinases involved in cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzo[d]thiazole exhibit antimicrobial properties, potentially making this compound useful in treating infections.

Anticancer Activity

Recent research has highlighted the anticancer potential of benzo[d]thiazole derivatives. A study involving various derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values for these compounds varied widely, with some showing values as low as 10 µM, indicating strong cytotoxicity.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Tested Strains : E. coli, S. aureus, and P. aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 100 µg/mL, suggesting moderate antimicrobial activity.

Case Studies

  • Case Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various benzo[d]thiazole derivatives, including this compound. The study found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study on Antimicrobial Effects :
    • Research conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against S. aureus with an MIC of 50 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.